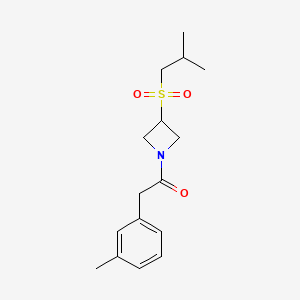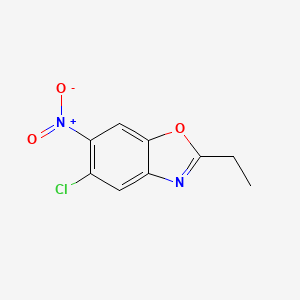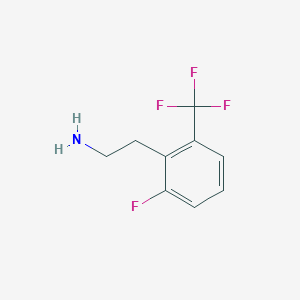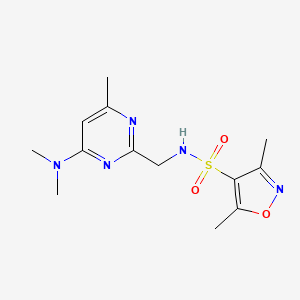
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as IBTAE and has been shown to have several biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of IBTAE is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, IBTAE has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting acetylcholinesterase, IBTAE can increase the levels of acetylcholine in the brain, which can improve cognitive function. IBTAE has also been shown to inhibit the activity of certain receptors involved in inflammation and oxidative stress, which may explain its protective effects on the cardiovascular system.
Biochemical and Physiological Effects:
IBTAE has several biochemical and physiological effects, including improving cognitive function, reducing oxidative stress and inflammation, and inhibiting the growth of cancer cells. IBTAE has been shown to improve memory and learning in animal models of Alzheimer's disease and other neurodegenerative disorders. Additionally, IBTAE has been shown to reduce oxidative stress and inflammation in the cardiovascular system, which can improve cardiovascular health. Finally, IBTAE has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IBTAE in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, IBTAE is relatively easy to synthesize and is commercially available. However, one limitation of using IBTAE in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, IBTAE has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on IBTAE. One area of interest is the development of IBTAE derivatives that may have improved potency or selectivity. Additionally, further research is needed to fully understand the mechanism of action of IBTAE, which may lead to the development of new therapies for Alzheimer's disease, cardiovascular disease, and cancer. Finally, more research is needed to study the long-term effects of IBTAE and its potential use in clinical settings.
Synthesemethoden
The synthesis of IBTAE involves a multi-step process that begins with the reaction of 3-aminopiperidine with isobutylsulfonyl chloride to form 3-(isobutylsulfonyl)piperidine. This intermediate is then reacted with m-tolylacetic acid to form IBTAE. The overall yield of this synthesis method is approximately 25-30%.
Wissenschaftliche Forschungsanwendungen
IBTAE has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. IBTAE has been shown to have a potential therapeutic effect on Alzheimer's disease and other neurodegenerative disorders. It has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation. Additionally, IBTAE has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-12(2)11-21(19,20)15-9-17(10-15)16(18)8-14-6-4-5-13(3)7-14/h4-7,12,15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZVSVGEAUMFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide hydrochloride](/img/structure/B2540108.png)
![(E)-2-(2-(4-(3-(4-methoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2540109.png)

![N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2540112.png)
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2540114.png)
![N-[(2-chloropyridin-4-yl)sulfonyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B2540115.png)
![2-[(5-chloropyridin-2-yl)amino]-N-[4-(dimethylamino)benzyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2540116.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)
![2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2540123.png)
![3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2540124.png)

![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2540130.png)